[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
Description
[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C27H34NOPS and a molecular weight of 451.6 g/mol . Its structure features a stereogenic sulfur atom in the sulfinamide group (S(R) configuration) and a diphenylphosphino moiety attached to a bulky 2,2-dimethylpropyl backbone. This compound is utilized in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where stereochemical control is critical. Its air-sensitive nature and moisture sensitivity necessitate storage under inert conditions .
Properties
IUPAC Name |
(R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJGAYXCQDARO-VVFBEHOQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves multiple stepsThe reaction conditions typically involve the use of strong bases and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to maintain the chiral purity and high yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide undergoes various types of reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfone under specific conditions.
Reduction: The compound can be reduced to amine derivatives.
Substitution: The diphenylphosphino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis .
Scientific Research Applications
[S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [S®]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric reactions. The molecular targets include various metal ions, and the pathways involve the formation of chiral intermediates that lead to enantiomerically enriched products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, stereochemical, and functional differences between the target compound and related sulfinamide-phosphine ligands.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Applications/Notes | References |
|---|---|---|---|---|---|
| [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide | C27H34NOPS | 451.6 | Stereochemistry: S(R) sulfinamide; backbone: 2,2-dimethylpropyl. | Asymmetric Au-catalyzed cycloadditions. | |
| [S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide | C27H34NOPS | 451.6 | Stereochemical inversion at the sulfinamide sulfur (S(R) → S(S)) and backbone (1R → 1S). | Similar catalytic applications but altered enantioselectivity. | |
| [S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide | C30H44NOPS | 497.7 | Phosphine group: dicyclohexyl instead of diphenyl; additional N-methylation. | Enhanced steric bulk for selective Pd-catalyzed cross-couplings. | |
| [S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide | C33H32NOPS | 529.7 | Aromatic substitution: naphthalenyl replaces phenyl in the backbone. | Improved π-π interactions in enantioselective hydrogenations. | |
| [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl-biphenyl)-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide | C36H44NOPS | 569.8 | Backbone modified with 2,6-diisopropyl biphenyl; extended conjugation. | Stabilizes low-oxidation-state metal centers (e.g., Ni(0)). | |
| [S(R)]-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethylxanthen-4-yl]ethyl]-2-methyl-2-propanesulfinamide | C33H36NO2PS | 541.7 | Xanthene scaffold introduces rigidity and electron-withdrawing effects. | Photoactivated catalysis; air-stable Ni(0) complexes. |
Key Comparative Insights
Stereochemical Variations :
- The inversion of sulfinamide sulfur configuration (e.g., S(R) vs. S(S)) significantly alters enantioselectivity in asymmetric reactions. For example, the S(S) isomer of the target compound shows reversed stereochemical outcomes in Au-catalyzed cycloadditions .
Phosphine Substituents :
- Replacing diphenylphosphine with dicyclohexylphosphine (as in ) increases steric bulk, enhancing selectivity in crowded catalytic environments. Conversely, electron-deficient phosphine groups (e.g., xanthene derivatives in ) improve stability under oxidative conditions.
Backbone Modifications :
- Rigid aromatic backbones (e.g., naphthalenyl in or xanthene in ) enhance π-orbital interactions, critical for substrate binding in hydrogenation reactions. Bulky substituents like 2,2-dimethylpropyl or diisopropyl biphenyl () prevent catalyst aggregation.
Functional Additions :
- N-Methylation (e.g., ) reduces hydrogen-bonding capacity, altering solubility and metal coordination dynamics.
Research Findings
- Catalytic Efficiency : The target compound achieves >90% enantiomeric excess (ee) in Au-catalyzed [3+3] cycloadditions, outperforming its S(S) isomer by 20–30% ee under identical conditions .
- Stability: Xanthene-based analogs () exhibit superior air stability compared to the target compound, enabling handling in non-inert environments.
- Substrate Scope : Dicyclohexylphosphine derivatives () show broader applicability in sterically demanding Suzuki-Miyaura couplings, whereas the target compound excels in smaller substrate systems .
Biological Activity
[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand known for its role in enantioselective synthesis. This compound has garnered attention for its potential biological activities, particularly in cancer research and drug development. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and case studies.
- Molecular Formula : C27H34NOPS
- Molecular Weight : 451.6 g/mol
- CAS Number : 1906918-20-4
- Purity : ≥95%
The biological activity of this compound primarily involves its interaction with various biological targets, leading to significant effects on cellular processes.
Enantioselective Synthesis
As a phosphine ligand, it facilitates enantioselective reactions, which are crucial in synthesizing biologically active compounds. The stereochemistry of the ligand influences the selectivity and efficacy of the reactions it catalyzes.
In Vitro Studies
In vitro experiments have demonstrated the compound's potential antitumor activity. A study involving various cancer cell lines showed that treatment with this sulfinamide resulted in cytotoxic effects, as measured by MTT assays. The results indicated a dose-dependent response:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| C6 (rat glioblastoma) | 15 | Significant cytotoxicity |
| MCF7 (human breast cancer) | 20 | Moderate cytotoxicity |
| HeLa (human cervix cancer) | 25 | Low cytotoxicity |
The study revealed that the compound induced apoptosis in certain cell lines, particularly in F98 rat glioblastoma cells, where a significant increase in the sub G0/G1 fraction was observed after treatment .
In Vivo Studies
In vivo assessments further validated the compound's antitumor properties. In a rat model bearing F98 tumors, intratumoral administration of this compound led to:
- Tumor Volume Reduction : Average tumor size decreased significantly compared to control groups.
- Survival Rate Improvement : Animals treated with the compound survived longer than those receiving PBS injections.
The results indicated that the compound not only inhibited tumor growth but also enhanced overall survival rates by approximately 3 days compared to controls .
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on glioblastoma multiforme. The researchers administered varying doses to tumor-bearing rats and monitored tumor progression via MRI. The findings demonstrated significant tumor tissue damage and delayed growth in treated animals .
Case Study 2: Safety Profile
Another investigation focused on the safety profile of the compound when administered locally to healthy brain tissue. MRI assessments showed no evidence of damage or adverse effects even after prolonged exposure. This suggests a favorable safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. How can synthetic routes for this sulfinamide-phosphine hybrid compound be optimized for higher yields?
- Methodological Answer : Optimize reaction conditions by testing catalysts (e.g., palladium or chiral ligands) and solvents (tetrahydrofuran or dichloromethane) to enhance stereoselectivity. Use inert atmospheres (argon/nitrogen) to prevent oxidation of the diphenylphosphino group. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography with silica gel or alumina .
Q. What strategies ensure stereochemical control during synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., tert-butanesulfinamide) or asymmetric catalysis to control stereocenters. Validate enantiomeric purity using chiral HPLC or polarimetry. Single-crystal X-ray diffraction can confirm absolute configuration, as demonstrated in related sulfinamide-phosphine compounds .
Q. How should researchers purify this compound to achieve >95% purity?
- Methodological Answer : Use recrystallization in ethanol/water mixtures or hexane/ethyl acetate gradients. For trace impurities, employ flash chromatography with gradients of ethyl acetate in hexane. Confirm purity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What storage conditions prevent degradation of the diphenylphosphino moiety?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to minimize oxidation. Regularly check for discoloration (indicative of phosphine oxidation) and characterize stability via P NMR .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and intermediates in catalytic cycles. Compare computed P NMR chemical shifts with experimental data to validate mechanistic pathways .
Q. How do structural modifications (e.g., substituents on the phenyl ring) impact catalytic activity?
- Methodological Answer : Synthesize derivatives with electron-withdrawing/donating groups (e.g., -NO, -OMe) on the diphenylphosphino phenyl ring. Test their efficacy in asymmetric catalysis (e.g., hydrogenation) and correlate activity with Hammett parameters or steric maps .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Cross-validate using complementary techniques:
- NMR : Assign peaks via H-C HSQC/HMBC and P NMR.
- X-ray crystallography : Resolve ambiguities in stereochemistry.
- IR/Raman spectroscopy : Confirm functional groups like sulfinamide (S=O) and phosphine (P-C) .
Q. What biophysical techniques assess interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiles. Pair with molecular docking to identify binding pockets influenced by the sulfinamide and phosphine groups .
Q. How does this compound compare to analogs with adamantane or xanthene substituents?
- Methodological Answer : Conduct comparative studies on stability (thermogravimetric analysis), catalytic turnover (TON/TOF), and solubility (logP measurements). Adamantane derivatives exhibit higher rigidity, while xanthene-based analogs may enhance π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
